molecular formula C17H12ClNO2 B14949234 3-[(4-Chlorophenyl)imino]-5-(4-methylphenyl)-2-furanone

3-[(4-Chlorophenyl)imino]-5-(4-methylphenyl)-2-furanone

Katalognummer: B14949234
Molekulargewicht: 297.7 g/mol
InChI-Schlüssel: OMFLCTXQNQOUDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-Chlorophenyl)imino]-5-(4-methylphenyl)-2-furanone is an organic compound that belongs to the class of furanones This compound is characterized by the presence of a furan ring substituted with a 4-chlorophenyl group and a 4-methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)imino]-5-(4-methylphenyl)-2-furanone typically involves the reaction of 4-chlorobenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired furanone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(4-Chlorophenyl)imino]-5-(4-methylphenyl)-2-furanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted furanones, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-[(4-Chlorophenyl)imino]-5-(4-methylphenyl)-2-furanone has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[(4-Chlorophenyl)imino]-5-(4-methylphenyl)-2-furanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit microbial enzymes, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(4-Chlorophenyl)imino]-5-(4-methylphenyl)-2-furanone is unique due to its specific substitution pattern on the furanone ring, which imparts distinct chemical and biological properties. Its combination of a 4-chlorophenyl group and a 4-methylphenyl group makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C17H12ClNO2

Molekulargewicht

297.7 g/mol

IUPAC-Name

3-(4-chlorophenyl)imino-5-(4-methylphenyl)furan-2-one

InChI

InChI=1S/C17H12ClNO2/c1-11-2-4-12(5-3-11)16-10-15(17(20)21-16)19-14-8-6-13(18)7-9-14/h2-10H,1H3

InChI-Schlüssel

OMFLCTXQNQOUDZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=CC(=NC3=CC=C(C=C3)Cl)C(=O)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.